molecular formula C14H12N4O3S B2746178 N-(furan-2-ylmethyl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide CAS No. 899752-05-7

N-(furan-2-ylmethyl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide

Cat. No.: B2746178
CAS No.: 899752-05-7
M. Wt: 316.34
InChI Key: ROYWSBKIFQACFO-UHFFFAOYSA-N
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Description

This compound features a 1,3,4-oxadiazole core substituted at the 2-position with a pyridin-4-yl group and at the 5-position with a thioacetamide linker. The acetamide nitrogen is further substituted with a furan-2-ylmethyl group.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O3S/c19-12(16-8-11-2-1-7-20-11)9-22-14-18-17-13(21-14)10-3-5-15-6-4-10/h1-7H,8-9H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROYWSBKIFQACFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)CSC2=NN=C(O2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(furan-2-ylmethyl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Anticancer Activity

Research indicates that derivatives of 1,3,4-oxadiazole exhibit significant anticancer properties by targeting various enzymes involved in cancer cell proliferation. The compound has been tested against several cancer cell lines with promising results.

Table 1: Anticancer Activity Against Various Cell Lines

Cell LineIC50_{50} (µM)Mechanism of Action
MCF-722.04Induction of apoptosis via caspase pathway
HepG234.94Inhibition of telomerase activity
A5498.4HDAC inhibition
HT-296.5Topoisomerase II inhibition

The above table summarizes the IC50_{50} values for different cancer cell lines, demonstrating the compound's potential as an anticancer agent.

The mechanisms by which this compound exerts its effects include:

  • Inhibition of Enzymes : The compound targets key enzymes such as thymidylate synthase and HDAC, which are crucial for cancer cell growth and survival.
  • Induction of Apoptosis : It has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : The compound can interfere with the cell cycle progression in cancer cells, contributing to its cytotoxic effects.

Structure-Activity Relationship (SAR)

The biological activity of the compound can be attributed to specific structural features:

  • Furan Ring : The presence of the furan moiety enhances lipophilicity and cellular uptake.
  • Oxadiazole Ring : This component is essential for anticancer activity, as it participates in interactions with biological targets.
  • Thioamide Group : Contributes to the compound's ability to form stable interactions with target proteins.

Case Studies

Recent studies have highlighted the efficacy of similar compounds in clinical settings:

  • A study demonstrated that compounds with oxadiazole scaffolds showed significant activity against various human cancer cell lines, supporting the hypothesis that modifications to this scaffold can yield potent anticancer agents .
  • Another investigation into related thiazolidinones indicated that modifications could enhance their bioactivity against MCF-7 and DU145 cell lines .

Scientific Research Applications

Anticancer Activity

The compound has been studied for its anticancer properties, particularly due to the presence of the oxadiazole moiety which is known for its ability to inhibit cancer cell proliferation. Several studies have highlighted its efficacy against various cancer cell lines:

  • Telomerase Inhibition : Research has demonstrated that derivatives containing the 1,3,4-oxadiazole structure exhibit significant telomerase inhibitory activity against gastric cancer cell lines. For instance, a study reported that certain derivatives showed IC50 values comparable to established anticancer drugs, suggesting their potential as therapeutic agents against cancer .
  • Broad-Spectrum Antiproliferative Activity : A series of 1,3,4-oxadiazole derivatives were synthesized and tested against multiple human cancer cell lines (NCI-58). One compound exhibited over 90% inhibition in several breast and leukemia cancer cell lines, indicating a strong potential for further development as an anticancer drug .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Studies on related oxadiazole derivatives have shown promising results:

  • Bacterial Inhibition : Compounds with similar oxadiazole frameworks have been reported to possess antibacterial properties against various strains of bacteria. The presence of the pyridine ring may enhance the antimicrobial efficacy by improving solubility and bioactivity .

Mechanistic Insights

Understanding the mechanisms by which N-(furan-2-ylmethyl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide exerts its effects is crucial for its application in drug design:

  • Apoptosis Induction : Studies indicate that compounds with this structure can activate apoptotic pathways in cancer cells. For example, one study observed that a pyridine-based derivative significantly increased apoptosis in MCF-7 breast cancer cells .

Structure Activity Relationship (SAR)

The relationship between chemical structure and biological activity is essential for optimizing drug candidates:

Compound StructureBiological ActivityIC50 Value
Oxadiazole Derivative ATelomerase Inhibition2.3 µM
Oxadiazole Derivative BAnticancer (MCF7)1.18 µM
Oxadiazole Derivative CAntimicrobial (E. coli)Not specified

This table summarizes some of the key findings regarding the structure and corresponding biological activities of related compounds.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its furan-2-ylmethyl and pyridin-4-yl substituents. Key comparisons with analogous derivatives include:

Heterocyclic Modifications
  • Benzofuran vs. Furan Derivatives: Compounds like 2-((5-(5-Bromobenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide (5d) () replace the furan with a brominated benzofuran. Benzofuran derivatives also exhibit tyrosinase inhibition, suggesting that heterocycle size and substitution impact target selectivity . N-(4-(3-Nitrophenyl)thiazol-2-yl)-2-((5-(pyridine-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide (3a) () replaces the furan with a nitrophenyl-thiazole group.
Pyridine vs. Other Aromatic Groups
  • Pyrimidine Derivatives: Compound 154 () features a pyrimidinyl group instead of pyridine. This suggests that nitrogen positioning in aromatic substituents critically influences cytotoxicity .
  • Indole and Benzothiazole Derivatives: Compounds like N-(4-Chlorophenyl)-2-((5-(4-oxo-3,4-dihydrophthalazin-1-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide (4d) () and 8t–8w () incorporate phthalazinone or indole groups. These bulky substituents improve enzyme inhibition (e.g., lipoxygenase, cholinesterase) due to enhanced hydrophobic interactions .

Physicochemical Properties

Compound (Reference) Substituents Melting Point (°C) Yield (%) Notable Properties
Target Compound Furan-2-ylmethyl, Pyridin-4-yl N/A N/A Likely moderate solubility due to furan
3a () 3-Nitrophenyl-thiazole 184–185 72 High melting point (nitro group)
5d () 4-Fluorophenyl, 5-Bromobenzofuran N/A N/A Enhanced lipophilicity (bromine)
4b () Sulfamoylphenyl, Phthalazinone >300 N/A Exceptional thermal stability
5h () Benzylthio, Isopropylphenoxy 133–135 88 High yield (bulky benzyl group)
  • Melting Points: Rigid substituents (e.g., phthalazinone in 4b) drastically increase melting points (>300°C), whereas flexible groups (e.g., furan) likely reduce thermal stability.
  • Synthetic Yields : Bulky aromatic substituents (e.g., benzylthio in 5h ) correlate with higher yields (88%), possibly due to improved crystallization .

Q & A

Q. Advanced

  • BBB Permeability : Use PAMPA-BBB or in silico tools like SwissADME to assess blood-brain barrier penetration .
  • Free Energy Perturbation (FEP) : To optimize substituents for enhanced binding and solubility .
  • ADMET Profiling : Predict toxicity (ProTox-II) and metabolic pathways (CYP450 interaction) .

How are crystallographic data analyzed to resolve polymorphism or hydrate formation?

Q. Advanced

  • SHELXL Refinement : Resolve twinning or disorder in crystal structures using constraints and restraints .
  • Thermogravimetric Analysis (TGA) : Detect hydrate formation by mass loss upon heating .
  • Powder XRD : Compare experimental and simulated patterns to identify polymorphic forms .

What strategies mitigate degradation during biological assays?

Q. Advanced

  • Stability Studies : HPLC monitoring under physiological pH (7.4) and temperature (37°C) .
  • Prodrug Design : Mask labile groups (e.g., acetamide) with enzymatically cleavable protectors .
  • Lyophilization : Improve shelf-life for in vivo studies .

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